molecular formula C5H10ClN3 B1525413 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1306604-72-7

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1525413
CAS No.: 1306604-72-7
M. Wt: 147.6 g/mol
InChI Key: XKFNTSVSEQAMEF-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride (5-EM-1H-1,2,4-TH) is a compound that has been studied for its potential applications in various scientific research areas. It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a ring. 5-EM-1H-1,2,4-TH has been studied for its potential applications in biochemistry, physiology, and other scientific research areas.

Scientific Research Applications

Corrosion Inhibition of Mild Steel
One of the significant applications of 1,2,4-triazole derivatives, similar in structure to 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride, is in the inhibition of corrosion in mild steel. Studies have demonstrated that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole show exceptional efficiency in protecting mild steel against corrosion in acidic media. These compounds have been found to exhibit inhibition efficiencies up to 99% in 1 M HCl, owing to their ability to adsorb onto the steel surface following Langmuir's adsorption isotherm model (Lagrenée et al., 2002). Another study further supports these findings by showing that triazole derivatives act as mixed-type inhibitors, significantly reducing corrosion in hydrochloric acid solutions (Bentiss et al., 2007).

Molecular Interactions and Synthesis
Triazole derivatives also play a crucial role in synthetic chemistry and molecular interaction studies. For instance, the synthesis and characterization of triazole derivatives incorporating α-ketoester functionalities have been explored, revealing their potential in forming self-assembled dimers via O⋯π-hole tetrel bonding interactions. These interactions have been analyzed through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, highlighting the substituents' effects on molecular interactions (Ahmed et al., 2020).

Antimicrobial Activities
Additionally, the antimicrobial properties of 1,2,4-triazole derivatives have been investigated. Some novel derivatives have been synthesized and evaluated for their antimicrobial activities, showing good to moderate effectiveness against various microorganisms. This indicates the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Quantum Chemical Studies
Quantum chemical studies on triazole derivatives have provided insights into their corrosion inhibition mechanisms on copper surfaces in acidic environments. Such studies have affirmed the high inhibition efficiency of compounds like 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol, correlating their electronic properties with experimental results and emphasizing the role of adsorption in corrosion protection (Sudheer & Quraishi, 2013).

Mechanism of Action

The biochemical pathways affected by 1,2,4-triazoles can also vary greatly. Some 1,2,4-triazoles have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

The pharmacokinetics of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the specific structure of the compound, the route of administration, and the individual characteristics of the organism.

The result of action of 1,2,4-triazoles can range from antimicrobial effects to inhibition of enzyme activity, depending on the specific compound and its target .

The action environment, including factors such as pH and temperature, can influence the stability and efficacy of 1,2,4-triazoles. Some 1,2,4-triazoles are known to be stable under normal conditions .

Properties

IUPAC Name

3-ethyl-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-5-6-4(2)7-8-5;/h3H2,1-2H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNTSVSEQAMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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